molecular formula CH2Cl2O6S2 B1353058 Methylene bis(chlorosulfate) CAS No. 92975-18-3

Methylene bis(chlorosulfate)

Cat. No.: B1353058
CAS No.: 92975-18-3
M. Wt: 245.1 g/mol
InChI Key: GGRDHZBJMKCESK-UHFFFAOYSA-N
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Description

Methylene bis(chlorosulfate) is a chemical compound with the molecular formula CH2Cl2O6S2. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of two chlorosulfate groups attached to a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylene bis(chlorosulfate) can be synthesized through several methods. One common method involves the reaction of dichloromethane with sulfur trioxide in the presence of a catalyst such as boron tribromide. The reaction is typically carried out at a controlled temperature of 20-30°C for about 4 hours. After the reaction, the mixture is neutralized with an aqueous sodium bicarbonate solution, and the product is extracted and dried over anhydrous sodium sulfate .

Industrial Production Methods

In industrial settings, methylene bis(chlorosulfate) is produced by reacting methylene chloride with sulfur trioxide. The reaction mixture is then stabilized and distilled to recover the desired product .

Chemical Reactions Analysis

Types of Reactions

Methylene bis(chlorosulfate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: Methylene bis(chlorosulfate) can participate in substitution reactions, where the chlorosulfate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with methylene bis(chlorosulfate) include sulfur trioxide, dichloromethane, and boron tribromide. The reactions are typically carried out at controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from reactions involving methylene bis(chlorosulfate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Methylene bis(chlorosulfate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylene bis(chlorosulfate) involves its reactivity with nucleophiles. The chlorosulfate groups can be attacked by nucleophiles, leading to the formation of new bonds and the release of chloride ions. This reactivity makes it a useful reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl chlorosulfate: This compound is similar to methylene bis(chlorosulfate) but contains only one chlorosulfate group attached to a chloromethyl group.

    Methyl chlorosulfate: Another related compound, which has a single chlorosulfate group attached to a methyl group.

Uniqueness

Methylene bis(chlorosulfate) is unique due to the presence of two chlorosulfate groups, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

bis(chlorosulfonyloxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRDHZBJMKCESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OS(=O)(=O)Cl)OS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431608
Record name METHYLENE BIS(CHLOROSULFATE)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92975-18-3
Record name METHYLENE BIS(CHLOROSULFATE)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylene bis(chlorosulfate)
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